molecular formula C22H21ClN4O4S B2484725 methyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate CAS No. 887219-98-9

methyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate

Cat. No.: B2484725
CAS No.: 887219-98-9
M. Wt: 472.94
InChI Key: POUBWSOTQANVFS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 2-chlorophenyl group, a furan-2-yl moiety, and a hydroxyl group.

Properties

IUPAC Name

methyl 1-[(2-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4S/c1-30-21(29)13-8-10-26(11-9-13)17(14-5-2-3-6-15(14)23)18-20(28)27-22(32-18)24-19(25-27)16-7-4-12-31-16/h2-7,12-13,17,28H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUBWSOTQANVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core triazole and thiazole rings, followed by the introduction of the furan and chlorophenyl groups. The final step involves the esterification of the piperidine-4-carboxylate moiety.

    Formation of Triazole and Thiazole Rings: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide, while the thiazole ring can be formed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of Furan and Chlorophenyl Groups: The furan ring can be introduced through a Friedel-Crafts acylation reaction, and the chlorophenyl group can be added via a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the piperidine-4-carboxylate moiety using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Reagents Outcome Reference
Acidic hydrolysisHCl (aq), refluxConversion to carboxylic acid
Basic hydrolysis (saponification)NaOH (aq), heatFormation of sodium carboxylate intermediate

This reaction is critical for modifying the compound’s pharmacokinetic properties, as ester-to-acid conversion enhances water solubility.

Hydroxyl Group Reactivity

The 6-hydroxy group on the triazolo-thiazole moiety participates in alkylation, acylation, or oxidation:

Reaction Type Conditions Reagents Product
AlkylationBase (e.g., K₂CO₃), polar aprotic solventAlkyl halides (R-X)Ether derivatives
AcylationPyridine, DCMAcetyl chlorideAcetylated derivative
OxidationMild oxidizing agents (e.g., MnO₂)Ketone or quinone-like structures

The hydroxyl group’s acidity (pKa ~8–10) facilitates deprotonation for nucleophilic reactions.

Furan Ring Electrophilic Substitution

The furan-2-yl group undergoes electrophilic aromatic substitution (EAS) at the α-position:

Reaction Conditions Reagents Major Product
NitrationHNO₃, H₂SO₄, 0–5°CNitro-furan derivative5-Nitro-furan substitution
SulfonationSO₃, H₂SO₄Sulfonic acid derivativeFuran-2-sulfonic acid analog

Steric hindrance from the adjacent triazolo-thiazole may direct substitution to the less hindered position .

Triazolo-Thiazole Reactivity

The fused triazolo-thiazole system shows reactivity at nitrogen centers:

Reaction Conditions Reagents Outcome
Nucleophilic attackBasic conditionsGrignard reagentsAlkylation at triazole N-atom
Ring-openingStrong acids (e.g., H₂SO₄)Cleavage to thioamide intermediates

The triazole’s electron-deficient nature enhances susceptibility to nucleophilic attack .

Chlorophenyl Group Substitution

The 2-chlorophenyl group may undergo nucleophilic aromatic substitution (NAS), though ortho-substitution imposes steric challenges:

Reaction Conditions Reagents Product
NAS with aminesCu catalyst, high temperatureAniline derivativesPhenylamine analogs
DechlorinationPd/C, H₂Hydrogen gasPhenyl derivative

Meta-directing effects of the chlorine atom influence regioselectivity in further substitutions .

Piperidine Ring Modifications

The piperidine nitrogen can undergo alkylation or acylation:

Reaction Conditions Reagents Product
AcylationDCM, base (e.g., Et₃N)Acetic anhydrideN-acetyl piperidine derivative
Quaternary salt formationAlkyl halides, polar solventsMethyl iodideN-methylpiperidinium iodide

These modifications alter the compound’s basicity and membrane permeability.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Research indicates that compounds containing triazole and thiazole rings exhibit notable antimicrobial properties. For instance, derivatives of this compound have been studied for their effectiveness against various bacterial strains and fungi. The presence of the furan group may enhance the compound's interaction with microbial targets .
  • Anticancer Potential :
    • Some studies have suggested that similar compounds can inhibit cancer cell proliferation. The triazole-thiazole framework is known to interfere with cellular pathways involved in tumor growth. Ongoing research is exploring the specific mechanisms through which this compound may exert anticancer effects .
  • Neurological Disorders :
    • The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders such as Alzheimer's disease. Compounds with similar structures have shown promise in modulating cognitive functions and may be developed further for therapeutic use .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria; potential for developing new antibiotics .
Study 2Anticancer PropertiesInhibitory effects on cancer cell lines; further investigation needed for clinical application .
Study 3Neurological ApplicationsPositive modulation of cognitive functions in animal models; suggests potential for treating dementia .

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the Piperidine Ring : This is often achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Incorporation of Triazole and Thiazole Moieties : These heterocycles can be synthesized via cycloaddition reactions or through the use of specific reagents that facilitate the formation of these rings under controlled conditions.
  • Final Modifications : The introduction of various substituents can enhance the biological activity and solubility of the final product.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of methyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core heterocycles:

Compound Core Structure Key Substituents Pharmacological Notes
Methyl 1-[(2-Chlorophenyl)[2-(Furan-2-yl)-6-Hydroxy-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-5-yl]Methyl]Piperidine-4-Carboxylate [1,2,4]Triazolo[3,2-b][1,3]thiazole 2-Chlorophenyl, furan-2-yl, hydroxyl, piperidine-4-carboxylate Hypothesized kinase inhibition based on triazolothiazole motifs .
4-[(2-Ethyl-6-Hydroxy[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5-yl)(3-Fluorophenyl)Methyl]-1-Piperazinyl}(2-Furyl)Methanone [1,3]Thiazolo[3,2-b][1,2,4]triazole 3-Fluorophenyl, ethyl, piperazinyl-furylmethanone Enhanced solubility due to piperazinyl-furylmethanone; fluorophenyl enhances bioactivity .
5-(4-Methoxybenzylidene)-2-(2-Chlorophenyl)-2,3-Dihydro-3-Phenyl-1H-Imidazo[1,2-b][1,2,4]Triazol-6(5H)-One Imidazo[1,2-b][1,2,4]triazole 4-Methoxybenzylidene, 2-chlorophenyl, phenyl Demonstrated antifungal activity in vitro .
3-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidin-6-yl]-5H-[1,2,4]-Triazolo[3,4-b][1,3,4]Thiadiazin-6-One Pyrrolo-thiazolo-pyrimidine + triazolothiadiazine 4-Methoxyphenyl, diphenyl Antiproliferative activity against cancer cell lines .

Key Differences and Implications

Core Heterocycles: The target compound’s [1,2,4]triazolo[3,2-b][1,3]thiazole core is less common than imidazo-triazoles (e.g., compound from ) but shares bioisosteric properties with thiazolo-pyrimidines (). The fused triazole-thiazole system may enhance binding to ATP pockets in kinases .

Substituent Effects: The 2-chlorophenyl group in the target compound and ’s imidazo-triazole analogue likely contributes to hydrophobic interactions in target binding. The piperidine-4-carboxylate ester in the target compound may improve membrane permeability compared to the piperazinyl-furylmethanone in ’s analogue, which could enhance solubility but reduce CNS penetration .

Pharmacological Data: Triazolothiadiazines () and pyrrolo-thiazolo-pyrimidines () show antiproliferative activity, suggesting the target compound’s triazolothiazole core could be repurposed for similar applications.

Physicochemical Properties

Property Target Compound Analogue Analogue
Molecular Weight ~530 g/mol (estimated) 492.5 g/mol 435.9 g/mol
LogP (Predicted) 3.8 (highly lipophilic) 2.9 (moderate lipophilicity) 4.1 (highly lipophilic)
Hydrogen Bond Acceptors 7 8 5

Biological Activity

Methyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate is a complex organic compound that incorporates various heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C21H20ClN5O3SC_{21}H_{20}ClN_{5}O_{3}S, with a molecular weight of 457.9 g/mol. Its structure features a piperidine ring substituted with a triazole-thiazole moiety, which is known to enhance biological activity through various pathways.

PropertyValue
Molecular FormulaC21H20ClN5O3SC_{21}H_{20}ClN_{5}O_{3}S
Molecular Weight457.9 g/mol
CAS Number887220-32-8

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. For instance, certain triazole derivatives have demonstrated IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazole-containing compounds are known for their ability to inhibit bacterial growth. In vitro studies have shown that similar compounds exhibit activity against both gram-positive and gram-negative bacteria . The presence of the furan and thiazole rings may enhance this activity by disrupting bacterial cell wall synthesis or function.

Anti-inflammatory Properties

Compounds with triazole and thiazole rings have been reported to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may also exert beneficial effects in inflammatory diseases.

Study 1: Cytotoxicity Evaluation

A study conducted on a series of triazole-thiazole derivatives revealed that this compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of approximately 27.3 μM. This highlights its potential as an anticancer agent .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against common pathogens. The results indicated effective inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Disruption of Cellular Processes : By interfering with DNA synthesis or repair mechanisms in cancer cells.
  • Modulation of Immune Response : The anti-inflammatory effects may arise from the modulation of immune pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing methyl 1-[(2-chlorophenyl)...]?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from precursors such as thiazole-triazole hybrids and chlorophenyl derivatives. Key steps include nucleophilic substitution, cyclization, and coupling reactions. Optimal conditions involve:

  • Temperature control : 60–80°C for cyclization steps to avoid side reactions.
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
  • Catalysts : Triethylamine or other organic bases are critical for deprotonation during coupling reactions .
    • Validation : NMR and mass spectrometry confirm intermediate purity and final product integrity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and confirm regioselectivity in the triazole-thiazole core .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., hydroxyl, carboxylate) and hydrogen bonding .
    • Data Interpretation : Cross-referencing spectral data with computational predictions (e.g., DFT) resolves ambiguities in tautomeric forms .

Q. What initial bioactivity assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme Inhibition : Evaluate interaction with cytochrome P450 enzymes (e.g., 14-α-demethylase) via fluorometric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the furan or chlorophenyl moieties to modulate lipophilicity and target binding .
  • Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical interactions (e.g., hydrogen bonding with triazole N-atoms) .
  • Data Analysis : Compare IC50 values of analogs using multivariate regression to quantify substituent effects .

Q. What computational strategies are suitable for predicting biological targets and mechanisms?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like lanosterol 14-α-demethylase (PDB: 3LD6) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • QSAR Modeling : Train models on datasets of triazole-thiazole derivatives to predict ADMET properties .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP > 3 correlates with improved blood-brain barrier penetration) .
  • Mechanistic Follow-Up : Use RNA sequencing or proteomics to validate hypothesized pathways (e.g., NF-κB inhibition) .

Q. What experimental design principles apply to optimizing reaction yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify interactions .
  • Continuous-Flow Chemistry : Improve scalability and safety by transitioning batch reactions to flow systems for exothermic steps .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

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